Hydrazine, 1,1-dimethyl-2,2-dipropyl-
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Overview
Description
Hydrazine, 1,1-dimethyl-2,2-dipropyl- is an organic compound with the molecular formula C8H20N2 and a molecular weight of 144.2578 g/mol It is a derivative of hydrazine, characterized by the presence of two methyl groups and two propyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1,1-dimethyl-2,2-dipropyl- typically involves the reaction of appropriate alkyl halides with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process generally follows these steps:
Alkylation of Hydrazine: Hydrazine reacts with methyl and propyl halides in the presence of a base to form the desired product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of hydrazine, 1,1-dimethyl-2,2-dipropyl- may involve large-scale alkylation processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,1-dimethyl-2,2-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield simpler hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1,1-dimethyl-2,2-dipropyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of hydrazine, 1,1-dimethyl-2,2-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Hydrazine, 1,1-dipropyl-: Similar in structure but lacks the methyl groups.
Hydrazine, 1,2-dimethyl-1,2-dipropyl-: Similar but with different positioning of the methyl and propyl groups.
Hydrazine, 1,2-dimethyl-: Contains only methyl groups attached to the nitrogen atoms.
Uniqueness
Hydrazine, 1,1-dimethyl-2,2-dipropyl- is unique due to its specific arrangement of methyl and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other hydrazine derivatives may not be suitable.
Properties
CAS No. |
60678-72-0 |
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Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
1,1-dimethyl-2,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C8H20N2/c1-7(2)10(8(3)4)9(5)6/h7-8H,1-6H3 |
InChI Key |
RBNYXIGJGQNCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)N(C)C |
Origin of Product |
United States |
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